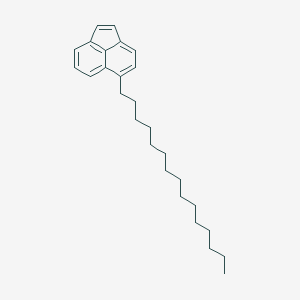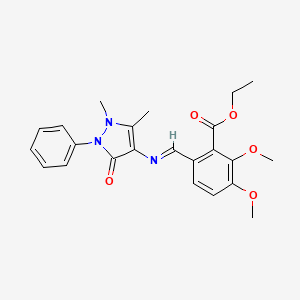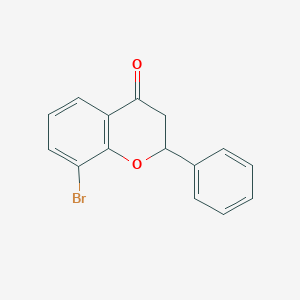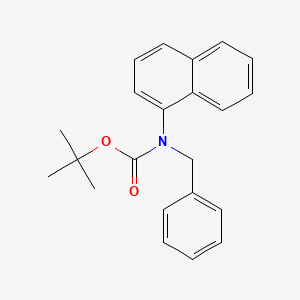
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with acetyl and pent-4-enoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with acetylacetone, followed by the addition of pent-4-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Scientific Research Applications
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the presence of the pent-4-enoyl group may facilitate interactions with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexanone: Lacks the pent-4-enoyl group, making it less reactive in certain chemical reactions.
2-Acetyl-1-cyclohexanone: Similar structure but different substitution pattern, leading to distinct chemical properties.
Acetylcyclohexanone: A simpler compound with fewer functional groups, used in different applications.
Uniqueness
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one is unique due to the presence of both acetyl and pent-4-enoyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
71687-25-7 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-acetyl-2-pent-4-enoylcyclohexan-1-one |
InChI |
InChI=1S/C13H18O3/c1-3-4-7-11(15)13(10(2)14)9-6-5-8-12(13)16/h3H,1,4-9H2,2H3 |
InChI Key |
GTKSQYIIHXZUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1=O)C(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)



![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)






![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

